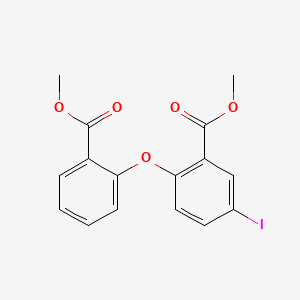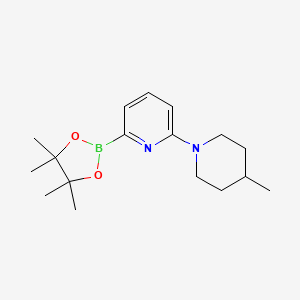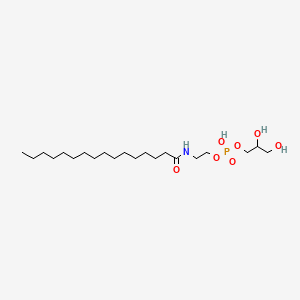![molecular formula C17H26BNO3 B597539 N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-84-8](/img/structure/B597539.png)
N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound . It is related to the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” which is commonly used in medicine and chemical intermediate preparation .
Molecular Structure Analysis
The molecular formula of this compound is C14H20BNO3 . It is related to the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” which has a molecular formula of C9H17BO2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is explored in scientific research primarily for its synthesis and structural analysis. A study by Huang et al. (2021) focused on synthesizing boric acid ester intermediates with benzene rings, similar in structure to the compound . They confirmed the structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also included a conformational analysis through density functional theory (DFT), revealing insights into the physicochemical properties of such compounds (Huang et al., 2021).
Boronated Compounds in Medical Research
Research by Morrison et al. (2010) involved boronated compounds, similar to this compound, in the context of medical applications. They prepared boronated phosphonium salts and investigated their cytotoxicity and cellular uptake, offering potential insights into therapeutic uses (Morrison et al., 2010).
Applications in Sensing and Detection
Fu et al. (2016) researched the use of boron esters in the detection of hydrogen peroxide vapor, an application relevant to explosive detection and safety. They synthesized compounds with a similar boron ester structure, demonstrating a fast response and low detection limit, highlighting the potential of such compounds in sensitive detection technologies (Fu et al., 2016).
Potential in Anticancer Research
Evren et al. (2019) synthesized compounds with a similar structure for investigating their anticancer activities. They evaluated the compounds against various cancer cell lines, indicating the relevance of such compounds in the development of new anticancer therapies (Evren et al., 2019).
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura reaction . This process involves the transfer of an organoboron group from boron to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound plays a crucial role, is a type of cross-coupling reaction. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The compound, as a boronic ester, provides the organoboron group necessary for the transmetalation step of the reaction .
Pharmacokinetics
It’s important to note that the compound’s stability in water is marginal, and its rate of hydrolysis is influenced by the ph and the substituents in the aromatic ring .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled when using this compound in reactions.
Propriétés
IUPAC Name |
N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-11-19-15(20)12-13-7-9-14(10-8-13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRWWMDPBDQQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682281 |
Source


|
| Record name | N-Propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-84-8 |
Source


|
| Record name | Benzeneacetamide, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)
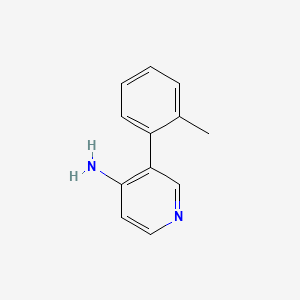
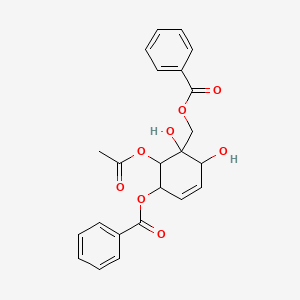
![ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B597470.png)
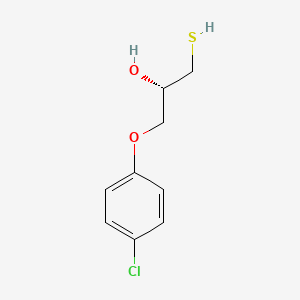
![Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B597472.png)
